6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as bromophenyl, methoxyphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution Reactions: The triazine core is then subjected to substitution reactions with bromophenyl, methoxyphenyl, and phenyl groups. These reactions are typically carried out under controlled conditions using catalysts and solvents to ensure high yield and purity.
Hydrazine Derivatization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenyl groups.
Reduction: Reduction reactions can occur at the hydrazine moiety, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Quinones, phenols.
Reduction Products: Amines, hydrazines.
Substitution Products: Various triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity, fluorescence, and stability.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, leading to the modulation of biological pathways. The hydrazine moiety is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20BrN7O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20BrN7O/c1-32-20-12-10-19(11-13-20)27-22-28-21(26-18-8-3-2-4-9-18)29-23(30-22)31-25-15-16-6-5-7-17(24)14-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
HTDPOFPIHIWAGT-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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